2-Fluoro-2-(naphthalen-2-yl)acetic acid
Description
Significance of Alpha-Fluorinated Carboxylic Acids in Organic Chemistry
Alpha-fluorinated carboxylic acids are a pivotal class of compounds in organic chemistry, largely due to the profound influence of the fluorine atom on the molecule's properties. Fluorine is the most electronegative element, and its introduction into an organic molecule can dramatically alter its acidity, lipophilicity, metabolic stability, and conformational preferences.
The presence of a fluorine atom on the carbon adjacent to a carboxylic acid group significantly increases the acidity of the proton on that carbon. This electronic effect can influence the reactivity and interaction of the molecule in various chemical transformations. Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, leading to increased bioavailability in medicinal chemistry contexts. The compact size of fluorine allows it to act as a hydrogen isostere, yet its high electronegativity can lead to unique intermolecular interactions, including hydrogen bonding and dipole-dipole interactions.
The Naphthalene (B1677914) Moiety in Advanced Molecular Design
Naphthalene, a bicyclic aromatic hydrocarbon, is a versatile building block in the design of advanced molecules. nih.gov Its rigid, planar structure and extended π-electron system provide a scaffold for the development of materials with interesting photophysical properties, as well as biologically active compounds. In medicinal chemistry, the naphthalene moiety is found in a variety of approved drugs, where it often serves as a hydrophobic core that can engage in π-stacking interactions with biological targets. The incorporation of a naphthalene group can enhance the binding affinity and selectivity of a molecule for a specific receptor or enzyme.
Research Landscape of 2-Fluoro-2-(naphthalen-2-yl)acetic Acid
Currently, the dedicated research landscape for this compound appears to be in its nascent stages. While extensive research exists for both α-fluorinated carboxylic acids and naphthalene-containing compounds individually, specific studies focusing exclusively on this particular combination are limited in the public domain. The compound is listed in chemical databases, and its basic physicochemical properties have been computed. However, detailed experimental investigations into its synthesis, reactivity, and potential applications are not widely reported. This suggests that this compound represents an area of untapped research potential, with its properties likely to be inferred from the behavior of closely related analogues.
Physicochemical Properties of this compound
The fundamental properties of this compound have been predicted through computational methods, providing a foundational understanding of its chemical identity.
| Property | Value |
| Molecular Formula | C₁₂H₉FO₂ |
| Molecular Weight | 204.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 172800-35-0 |
| Topological Polar Surface Area | 37.3 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Data sourced from PubChem and are computationally generated. nih.gov
Synthesis and Characterization
A plausible synthetic route could involve the α-fluorination of a suitable naphthalene-2-yl acetic acid precursor. One common method for such a transformation is electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. The starting material, 2-(naphthalen-2-yl)acetic acid, is commercially available. The reaction would likely proceed by deprotonation of the α-carbon with a strong base to form an enolate, which then reacts with the electrophilic fluorine source.
Alternatively, nucleophilic fluorination of an α-hydroxy or α-bromo ester derivative of naphthalene-2-yl acetic acid could be employed, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Characterization of the synthesized this compound would rely on standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the naphthalene protons and the methine proton at the α-position, with splitting due to the adjacent fluorine atom. ¹³C NMR would reveal the carbon skeleton, with the α-carbon signal being split by the fluorine. ¹⁹F NMR would provide a distinctive signal for the fluorine atom, with its chemical shift being indicative of the local electronic environment.
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound, with the mass spectrum showing the molecular ion peak at m/z corresponding to the compound's molecular formula.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F bond vibrations.
Derivatives and Potential Applications
The structural features of this compound make it an attractive starting material for the synthesis of various derivatives with potentially interesting properties.
Esterification of the carboxylic acid group could lead to a range of esters with varying alkyl or aryl substituents. These esters might find applications as prodrugs or as intermediates in further chemical transformations.
Amide coupling reactions with various amines would yield a library of amides. Given the prevalence of the naphthalene and α-fluoro acid motifs in bioactive molecules, these amides could be screened for a range of biological activities. A search of patent literature reveals a derivative, 1-(2-fluoro-6-naphthalen-2-ylmorpholin-4-yl)propan-1-one, suggesting interest in incorporating this scaffold into more complex molecular architectures. google.com
The potential applications of this compound and its derivatives are largely speculative at this stage due to the lack of dedicated research. However, based on the known properties of its constituent parts, potential areas of investigation could include:
Medicinal Chemistry: As an analogue of known non-steroidal anti-inflammatory drugs (NSAIDs) that contain an α-aryl acetic acid moiety, it could be investigated for anti-inflammatory properties. The presence of fluorine could modulate its activity and pharmacokinetic profile.
Materials Science: The naphthalene group suggests potential for applications in organic electronics, where its aromatic nature could be exploited.
Asymmetric Catalysis: Chiral versions of this compound could potentially be used as ligands in asymmetric catalysis.
This compound stands as a molecule with considerable, yet largely unexplored, potential. The combination of an α-fluoro carboxylic acid and a naphthalene ring system provides a unique structural and electronic profile. While specific research on this compound is currently scarce, the well-established importance of its constituent chemical classes in diverse fields of chemistry suggests that it is a promising candidate for future investigation. Further research into its synthesis, characterization, and the exploration of its derivatives is warranted to fully uncover the scientific value of this intriguing compound.
Properties
Molecular Formula |
C12H9FO2 |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-fluoro-2-naphthalen-2-ylacetic acid |
InChI |
InChI=1S/C12H9FO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,(H,14,15) |
InChI Key |
MXBKZHXJCULIOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Fluoro 2 Naphthalen 2 Yl Acetic Acid
Strategies for Carbon-Fluorine Bond Formation at the Alpha-Carbon
The direct incorporation of a fluorine atom onto the α-carbon of 2-(naphthalen-2-yl)acetic acid can be approached through nucleophilic, electrophilic, and radical fluorination strategies. Each methodology offers distinct advantages and proceeds via different mechanistic pathways.
Nucleophilic Fluorination Approaches
Nucleophilic fluorination typically involves the displacement of a suitable leaving group at the α-position of the acetic acid precursor with a fluoride (B91410) ion. This substitution reaction is a fundamental transformation in organofluorine chemistry.
The success of nucleophilic fluorination is highly dependent on the choice of the fluorinating agent. Reagents such as triethylamine (B128534) trihydrofluoride (Et3N·3HF) and silver(I) fluoride (AgF) are commonly employed for the conversion of α-haloacetic acids to their corresponding α-fluoro derivatives.
The reaction proceeds via a nucleophilic substitution mechanism, where the fluoride ion from the reagent attacks the electrophilic α-carbon, displacing the halide leaving group. The general scheme for this transformation using an α-bromo precursor is depicted below:
Scheme 1: General Nucleophilic Fluorination of an α-Bromo-2-(naphthalen-2-yl)acetic Acid.
| Fluorinating Reagent | Typical Reaction Conditions | Advantages |
| Et3N·3HF | Aprotic solvent (e.g., acetonitrile, THF), elevated temperatures | Good solubility in organic solvents, less corrosive than HF |
| AgF | Aprotic solvent (e.g., acetonitrile), often requires heating | Effective for substrates prone to elimination, silver ion can assist in leaving group departure |
While specific examples for the direct fluorination of 2-bromo-2-(naphthalen-2-yl)acetic acid using these reagents are not extensively documented in readily available literature, the methodology is widely applied to analogous α-haloaryl-acetic acids. The efficacy of the reaction is influenced by factors such as the nature of the leaving group (Br > Cl), the solvent, and the reaction temperature.
In nucleophilic fluorination reactions, particularly when using amine-HF reagents like Et3N·3HF, the presence of a base can be crucial. The carboxylic acid proton is acidic and can react with the nucleophilic fluoride, diminishing its reactivity. A non-nucleophilic base, such as potassium phosphate (B84403) (K3PO4), can be added to neutralize the carboxylic acid, thereby liberating the fluoride ion to participate in the desired substitution reaction.
The base deprotonates the carboxylic acid to form a carboxylate salt. This prevents the protonation of the fluoride nucleophile and can also influence the solubility and reactivity of the substrate.
Figure 1: Role of K3PO4 in the Nucleophilic Fluorination of an α-Haloacetic Acid.
Electrophilic Fluorination Methodologies
Electrophilic fluorination offers a powerful alternative to nucleophilic methods, particularly for the direct C-H functionalization of the α-carbon. This approach avoids the need for a pre-installed leaving group. A prominent method involves the use of an electrophilic fluorine source, such as Selectfluor®, in the presence of a base.
A notable strategy for the α-fluorination of phenylacetic acid derivatives, which is applicable to 2-(naphthalen-2-yl)acetic acid, employs a combination of Selectfluor® and 4-(dimethylamino)pyridine (DMAP). acs.orgnih.govmpg.de In non-aqueous solvents like acetonitrile, this system facilitates the clean formation of α-fluoro-α-arylcarboxylic acids. acs.orgnih.govmpg.de The reaction is believed to proceed through a hydrogen atom transfer (HAT) mechanism. researchgate.net
The general procedure and outcomes for various phenylacetic acid derivatives are summarized in the table below, suggesting a similar reactivity for the naphthalene (B1677914) analogue.
Table 1: Electrophilic α-Fluorination of Arylacetic Acids with Selectfluor® and DMAP nih.gov
| Aryl Group | Solvent | Yield of α-Fluoro Acid (%) |
| Phenyl | Acetonitrile | 85 |
| 4-Fluorophenyl | Acetonitrile | 92 |
| 4-Chlorophenyl | Acetonitrile | 88 |
| 4-Bromophenyl | Acetonitrile | 86 |
| 4-Methoxyphenyl | Acetonitrile | 75 |
Yields were determined by NMR spectroscopy.
Radical Fluorination Pathways
Radical fluorination has emerged as a valuable tool for C-H functionalization. These methods often involve the generation of a carbon-centered radical at the benzylic α-position, which is then trapped by a fluorine atom donor.
One relevant approach involves the use of Selectfluor® and DMAP under specific conditions that favor a radical mechanism. beilstein-journals.orgd-nb.info The combination of these reagents can generate the Selectfluor radical dication (TEDA2+•), which acts as a radical chain carrier, facilitating hydrogen atom transfer (HAT) from the benzylic position to form a benzylic radical. beilstein-journals.orgd-nb.info This radical then reacts with Selectfluor® to yield the α-fluorinated product. beilstein-journals.orgd-nb.info
Another strategy for the direct fluorination of benzylic C-H bonds utilizes N-fluorobenzenesulfonimide (NFSI) in conjunction with either a decatungstate photocatalyst or a radical initiator like AIBN. rsc.orgnih.gov These methods provide complementary pathways for radical C-H fluorination and are tolerant of various functional groups. rsc.orgnih.gov
Precursor Synthesis and Functional Group Transformations
The synthesis of 2-Fluoro-2-(naphthalen-2-yl)acetic acid via nucleophilic substitution necessitates the preparation of an α-halo precursor. A common and effective method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. allaboutchemistry.netwikipedia.orgorganic-chemistry.orgbyjus.commasterorganicchemistry.com
This reaction involves the treatment of the carboxylic acid with bromine (Br2) and a catalytic amount of phosphorus tribromide (PBr3). allaboutchemistry.netwikipedia.orgorganic-chemistry.orgbyjus.commasterorganicchemistry.com The reaction proceeds through the formation of an acyl bromide, which then enolizes. The enol subsequently undergoes bromination at the α-position. allaboutchemistry.netwikipedia.orgorganic-chemistry.orgbyjus.commasterorganicchemistry.com
The synthesis of the starting material, 2-(naphthalen-2-yl)acetic acid, can be achieved through various established synthetic routes.
Scheme 2: Synthesis of 2-Bromo-2-(naphthalen-2-yl)acetic Acid via the Hell-Volhard-Zelinsky Reaction.
Synthesis of 2-Bromo-2-(naphthalen-2-yl)acetic Acid Precursors
A key precursor for fluorination is often the corresponding α-bromo derivative. The synthesis of 2-Bromo-2-(naphthalen-2-yl)acetic acid can be achieved through the bromination of 2-(naphthalen-2-yl)acetic acid. A common method for α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky reaction, which involves treatment with bromine in the presence of a phosphorus catalyst.
Alternatively, radical bromination can be employed. For instance, a general procedure for the synthesis of α-bromophenylacetic acid from phenylacetic acid involves the use of N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). chemicalbook.com This reaction is typically carried out in an inert solvent such as carbon tetrachloride under reflux conditions. chemicalbook.com Adapting this method for 2-(naphthalen-2-yl)acetic acid would provide the desired 2-bromo precursor.
Table 1: General Conditions for α-Bromination of an Arylacetic Acid
| Reactants | Reagents | Solvent | Conditions | Yield |
|---|
Esterification and Hydrolysis for Acid/Ester Interconversion
The interconversion between the carboxylic acid and its corresponding ester is a fundamental transformation in the synthesis of this compound and its derivatives.
Esterification: The conversion of the carboxylic acid to its ester can be accomplished through several methods. A common laboratory-scale method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. rsc.org The reaction is reversible, and to drive it to completion, a large excess of the alcohol is often used, or the water formed is removed. libretexts.org For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 2-fluoro-2-(naphthalen-2-yl)acetate.
Hydrolysis: The reverse reaction, the hydrolysis of an ester back to the carboxylic acid, can be performed under either acidic or basic conditions. libretexts.org
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.org Heating the ester with a large excess of water in the presence of a strong acid catalyst will yield the carboxylic acid and the alcohol. libretexts.org
Base-catalyzed hydrolysis (saponification) is an irreversible process that goes to completion. libretexts.org The ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to produce the carboxylate salt and the alcohol. libretexts.org A subsequent acidification step is required to protonate the carboxylate salt and obtain the final carboxylic acid.
Analogous Synthetic Routes from Related Fluoroacetic Acids
Comparison with 2-Fluoro-2-(thiophen-2-yl)acetic Acid Synthesis
The synthesis of structurally similar compounds can provide valuable insights. The synthesis of 2-(thiophen-2-yl)acetic acid derivatives has been accomplished via Suzuki-Miyaura cross-coupling reactions. frontiersin.orgnih.gov For the synthesis of the corresponding α-fluoro derivative, one could envision a strategy starting from a suitable thiophene (B33073) precursor. For example, a synthetic route could involve the fluorination of a 2-(thiophen-2-yl)acetic acid derivative. The specific methodologies would likely parallel those used for other α-fluoro-α-aryl acetic acids, such as electrophilic fluorination of an enolate derived from a 2-(thiophen-2-yl)acetate ester.
Copper-Catalyzed Cross-Coupling with Aryl Boronic Acids and Fluoroacetate (B1212596) Derivatives
Copper-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis. For the synthesis of this compound, a potential route involves the coupling of a naphthalene-derived boronic acid with a fluoroacetate derivative. While the direct coupling of an aryl boronic acid with an α-fluoroacetate enolate can be challenging, related copper-catalyzed cross-coupling reactions are well-documented. For instance, copper(II) acetate (B1210297) has been shown to catalyze the coupling of arylboronic acids with amines. organic-chemistry.org More relevantly, copper-catalyzed stereospecific cross-couplings of boronic esters have been developed, although these typically involve alkylboronic esters. nih.gov A hypothetical pathway could involve the reaction of naphthalen-2-ylboronic acid with a suitable fluoroacetate equivalent in the presence of a copper catalyst.
Table 2: Example of a Copper-Catalyzed Cross-Coupling Reaction
| Aryl Source | Coupling Partner | Catalyst | Base/Additive | Product Type |
|---|
Fluorodecarboxylation Reactions in Synthesis
Fluorodecarboxylation is a reaction where a carboxylic acid group is replaced by a fluorine atom. researchgate.net This strategy offers a potential route to α-fluoro-α-aryl acetic acids from readily available malonic acid derivatives. A general approach could involve the synthesis of a substituted malonic acid, followed by a decarboxylative fluorination step.
Silver-catalyzed decarboxylative fluorination has been shown to be an effective method. organic-chemistry.org For example, malonic acid derivatives can be converted to either gem-difluoroalkanes or α-fluorocarboxylic acids by carefully selecting the base and solvent in a silver-catalyzed reaction. organic-chemistry.org Another approach is photoredox catalysis, where visible light can promote the decarboxylative fluorination of aliphatic carboxylic acids using an electrophilic fluorinating reagent like Selectfluor. nih.gov This method proceeds through the formation of a carboxyl radical, which then extrudes carbon dioxide and undergoes fluorine atom transfer. nih.gov
Applying this logic to the target molecule, one could synthesize 2-(naphthalen-2-yl)malonic acid, which upon subjection to suitable fluorodecarboxylation conditions, could yield this compound.
Scale-Up Synthesis Considerations in Laboratory and Pilot Studies
Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale introduces several challenges that must be addressed.
Safety: The use of fluorinating agents, such as Selectfluor, requires careful handling due to their reactivity and potential hazards. Reactions that are highly energetic, such as certain diazotization reactions used in the synthesis of fluorinated precursors, require thorough safety evaluations, including Differential Scanning Calorimetry (DSC) analysis, to ensure safe operation on a larger scale. researchgate.netresearchgate.net
Reagent Cost and Availability: The cost and availability of starting materials and reagents become critical factors on a larger scale. For instance, starting a synthesis from an expensive material like 8-bromo-1-naphthoic acid could be prohibitive for large-scale production. researchgate.net Identifying more economical starting materials, such as 1,8-diaminonaphthalene (B57835) in related syntheses, is crucial. researchgate.net
Reaction Conditions: Conditions that are feasible in the lab, such as cryogenic temperatures or the use of hazardous solvents like carbon tetrachloride, may not be practical or safe on a larger scale. Optimization is needed to find milder and safer reaction conditions. For example, replacing a highly energetic Balz–Schiemann reaction with a milder method using hydrogen fluoride–pyridine can overcome scale-up challenges. researchgate.netresearchgate.net
Purification: Chromatographic purification, which is common in the lab, is often not viable for large quantities. The development of scalable purification methods, such as crystallization or distillation, is essential. The formation of impurities that are difficult to remove, such as des-fluoro byproducts, needs to be minimized through reaction optimization. researchgate.netresearchgate.net
Chirality and Stereoselective Synthesis of 2 Fluoro 2 Naphthalen 2 Yl Acetic Acid
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. The primary approaches to achieve this for compounds like 2-Fluoro-2-(naphthalen-2-yl)acetic acid include the resolution of a pre-existing racemic mixture and the direct asymmetric synthesis of the desired enantiomer from a prochiral precursor.
Kinetic resolution is a widely employed technique for separating the enantiomers of a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. This process can furnish both the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer in enriched enantiomeric forms. urfu.ru A non-enzymatic dynamic kinetic resolution (DKR) process has also been developed, which involves the enantio-discriminating esterification of racemic 2-arylalkanoic acids coupled with rapid racemization of the starting material. rsc.org
A notable method for the kinetic resolution of racemic 2-aryl-2-fluoroalkanoic acids is through enantioselective esterification. nih.gov This strategy has been effectively demonstrated for a series of 2-aryl-2-fluoropropanoic acids, a class of compounds structurally related to this compound. The process utilizes a chiral acyl-transfer catalyst to selectively esterify one enantiomer of the racemic acid, allowing for the separation of the resulting chiral ester from the unreacted chiral carboxylic acid. nih.govmdpi.com
A successful protocol employs (+)-benzotetramisole (BTM) as the chiral acyl-transfer catalyst, pivalic anhydride (B1165640) (Piv₂O) as a coupling agent, and a bulky, achiral alcohol such as bis(α-naphthyl)methanol as the nucleophile. nih.govmdpi.com The mechanism involves the formation of a reactive mixed anhydride intermediate from the carboxylic acid and pivalic anhydride, which then interacts with the chiral catalyst and the alcohol to form a diastereomeric transition state, leading to the preferential esterification of one enantiomer. mdpi.com This method has proven effective for various 2-aryl-2-fluoropropanoic acids, yielding both the ester and the unreacted acid with good to high enantiomeric excesses. nih.gov
| Aryl Group | Product | Yield (%) | Enantiomeric Excess (ee, %) | Selectivity Factor (s) |
|---|---|---|---|---|
| Phenyl | (S)-Ester | 45 | 85 | 25 |
| Phenyl | (R)-Acid | 47 | 70 | |
| 4-Methylphenyl | (S)-Ester | 45 | 84 | 23 |
| 4-Methylphenyl | (R)-Acid | 48 | 68 | |
| 4-Methoxyphenyl | (S)-Ester | 46 | 84 | 25 |
| 4-Methoxyphenyl | (R)-Acid | 49 | 72 | |
| 4-iso-Butylphenyl (Fluoroibuprofen) | (S)-Ester | 40 | 88 | 31 |
| 4-iso-Butylphenyl (Fluoroibuprofen) | (R)-Acid | 48 | 59 |
Diastereoselective synthesis provides an alternative route to enantiomerically enriched compounds. This strategy involves reacting a prochiral substrate with a chiral reagent or catalyst to generate diastereomeric products, which, unlike enantiomers, have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization.
For instance, a highly diastereoselective nucleophilic addition of α-fluoro-α-phenylthio-α-phenylsulfonylmethane (FTSM) to aldehydes, including 2-naphthaldehyde (B31174) (a precursor to the naphthyl moiety), has been developed. cas.cn This reaction proceeds under thermodynamic control and allows for the efficient synthesis of β-fluorinated carbinols with high diastereoselectivity. cas.cn While this specific reaction produces a carbinol rather than a carboxylic acid, the principle of controlling the stereochemistry at the fluorine-bearing carbon through a diastereoselective reaction is a key strategy that could be adapted for the synthesis of this compound precursors. Another example is the diastereoselective synthesis of 2-fluoroaziridine-2-carboxylates through an aza-Darzens reaction, demonstrating the formation of a fluorinated stereocenter with high diastereomeric control. nih.gov
Asymmetric fluorination involves the direct introduction of a fluorine atom into a prochiral molecule in an enantioselective manner. This "late-stage" fluorination is an attractive strategy for preparing chiral organofluorine compounds. A variety of chiral fluorinating agents and catalytic systems, including organocatalysts and transition-metal complexes, have been developed for this purpose. chimia.ch
One relevant approach is the asymmetric dearomative fluorination of naphthol derivatives. For example, a linked dicarboxylate phase-transfer catalyst has been shown to facilitate the highly enantioselective dearomative fluorination of 2-naphthols using Selectfluor as the fluorine source. nih.gov This reaction yields 1-fluoronaphthalenone derivatives, which are chiral building blocks containing a fluorine-bearing stereocenter on a naphthalene (B1677914) framework. nih.gov While this method targets a different position on the naphthalene ring and results in a ketone, it exemplifies the potential of catalytic asymmetric fluorination on naphthalene-based substrates. Other strategies involve the use of chiral hydrogen bonding-based organocatalysts, such as phosphoric acids, (thio)ureas, and squaramides, to promote asymmetric fluorination reactions. researchgate.net These catalysts can activate substrates and control the stereochemical outcome of the fluorination step.
Kinetic Resolution of Racemic 2-Aryl-2-fluoroalkanoic Acids
Chiral Derivatization for Enantiomeric Excess Determination
After a stereoselective synthesis, it is crucial to accurately determine the enantiomeric excess (ee) of the product. Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. nih.gov Since enantiomers possess identical spectroscopic properties in an achiral environment, their direct quantification by methods like standard NMR spectroscopy is not possible.
A common and effective method to overcome this is chiral derivatization. wikipedia.org In this technique, the enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.orgnih.gov These newly formed diastereomers have distinct physical and spectroscopic properties, allowing them to be distinguished and quantified by analytical techniques such as high-performance liquid chromatography (HPLC) or, most commonly, Nuclear Magnetic Resonance (NMR) spectroscopy. tcichemicals.com
A variety of chiral derivatizing agents have been developed, with α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) being a classic example. wikipedia.org However, for certain substrates, other agents may provide superior resolution of signals in NMR analysis.
Notably, an analog of the title compound, α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) , has itself been developed as a highly efficient chiral derivatizing agent. nih.gov Optically pure 2-CFNA is prepared by chiral HPLC separation of its racemic methyl ester, which is synthesized by the fluorination of methyl α-cyano(2-naphthyl)acetate. nih.gov Research has shown that 2-CFNA is a significantly superior CDA compared to Mosher's acid for determining the enantiomeric excess of alcohols, indicating its potential for high efficacy in resolving enantiomers of other functional groups as well. nih.gov A related compound, α-cyano-α-fluoro-p-tolylacetic acid (CFTA), has also been synthesized and proven to be a highly effective CDA, particularly for compounds where the chiral center is remote from the functional group being derivatized. nih.gov The use of these agents involves converting the chiral analyte (e.g., an alcohol or amine) into diastereomeric esters or amides, whose distinct signals in the ¹H or ¹⁹F NMR spectrum can then be integrated to determine the enantiomeric ratio with high accuracy.
| Chiral Derivatizing Agent (CDA) | Abbreviation | Key Structural Features | Typical Application |
|---|---|---|---|
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's acid) | Contains a CF₃ group for ¹⁹F NMR analysis; Phenyl group | Determination of ee and absolute configuration of alcohols and amines. wikipedia.org |
| α-Cyano-α-fluoro-p-tolylacetic acid | CFTA | Contains cyano and fluoro groups; Tolyl group | Superior to MTPA for determining ee in compounds with remote chiral centers. nih.gov |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid | 2-CFNA | Contains cyano and fluoro groups; Naphthyl group for enhanced anisotropic effects | Shown to be superior to MTPA for determining ee of primary alcohols. nih.gov |
Chromatographic Separation Techniques for Enantiomers (e.g., Chiral HPLC)
The general approach for separating enantiomers of acidic compounds like this compound by chiral HPLC involves the use of a chiral stationary phase that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. The choice of the CSP and the mobile phase composition are the most critical factors in achieving enantioseparation.
Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs are among the most versatile and successful for the resolution of a wide range of chiral compounds, including acidic molecules. nih.gov These CSPs typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the polysaccharide derivative.
For compounds structurally related to this compound, amylose-based CSPs, for instance, have demonstrated effective enantioseparation.
Mobile Phase Composition
The mobile phase in chiral HPLC plays a crucial role in modulating the interactions between the analyte enantiomers and the CSP, thereby influencing retention and resolution. For polysaccharide-based CSPs, normal-phase chromatography is often employed. A typical mobile phase consists of a non-polar solvent, such as hexane, and a polar modifier, which is usually an alcohol like isopropanol (B130326) or ethanol (B145695).
To enhance the peak shape and achieve better resolution for acidic analytes, a small amount of a strong acid, such as trifluoroacetic acid (TFA) or acetic acid, is commonly added to the mobile phase. This acidic modifier helps to suppress the ionization of the carboxylic acid group of the analyte, reducing tailing and improving the efficiency of the chromatographic separation.
Illustrative Research Findings for Analogous Compounds
While a specific protocol for this compound is not detailed in the available literature, studies on analogous compounds provide valuable insights into the expected chromatographic behavior and the parameters that can be optimized for its successful chiral separation. The following table summarizes typical conditions used for the chiral resolution of related 2-fluoro-2-aryl-acetic acids.
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection |
|---|---|---|---|---|
| 2-Fluoro-2-phenylacetic acid analogue | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/TFA | 1.0 | UV |
| 2-Fluoro-2-(4-chlorophenyl)acetic acid analogue | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/Acetic Acid | 0.8 | UV |
| Naproxen (a naphthalene-containing acetic acid derivative) | Cellulose tris(4-methylbenzoate) | Hexane/Isopropanol/TFA | 1.2 | UV |
These examples highlight the common use of polysaccharide-based CSPs and normal-phase elution conditions with an acidic modifier for the successful enantioseparation of compounds with similar structural features to this compound. The optimization of the mobile phase composition, particularly the ratio of the alcohol modifier and the concentration of the acidic additive, is a key step in developing a robust and efficient chiral HPLC method for this specific compound.
Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 2 Naphthalen 2 Yl Acetic Acid
Reaction Pathways and Transformation Mechanisms
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group (-COOH) is a primary site of reactivity, undergoing transformations typical of this functional class, though modulated by the adjacent fluorine atom.
Esterification: The compound can be converted to its corresponding ester through reaction with an alcohol under acidic conditions, a process known as Fischer esterification. libretexts.orglibretexts.org The reaction is reversible and typically requires an acid catalyst, such as concentrated sulfuric acid, and heating. libretexts.org The strong electron-withdrawing effect of the alpha-fluorine atom increases the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack by the alcohol. Catalysts like N-fluorobenzenesulfonimide (NFSi) under microwave irradiation have also been shown to be effective for the esterification of various aryl and alkyl carboxylic acids. rsc.org
Amide Formation: Reaction with amines can yield amides. However, the direct conversion of carboxylic acids to amides often requires high temperatures. nsf.gov More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. nih.gov
Decarboxylation: The loss of carbon dioxide (CO₂) from carboxylic acids is a significant reaction pathway. While simple carboxylic acids are generally stable, the presence of the alpha-fluorine can influence the ease of decarboxylation. Studies on perfluorocarboxylic acids (PFCAs) have shown that they can be mineralized through a decarboxylation pathway in polar aprotic solvents. acs.orgmasterorganicchemistry.com For alpha-fluoro-alpha-arylcarboxylic acids, decarboxylative fluorination can occur under specific conditions, often involving single-electron oxidation. quora.com This suggests that 2-Fluoro-2-(naphthalen-2-yl)acetic acid could potentially undergo decarboxylation to form a fluorinated naphthalene (B1677914) derivative, particularly under oxidative conditions.
Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). nsf.gov This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. nsf.gov The presence of the fluorine atom is unlikely to inhibit this transformation.
| Reaction Type | Reagents | Product Type | Key Mechanistic Feature |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Nucleophilic acyl substitution khanacademy.org |
| Amide Formation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | Amide | Conversion to a more reactive acyl derivative nih.gov |
| Decarboxylation | Heat, Oxidizing Agent | Fluoromethylnaphthalene | Loss of CO₂, formation of a carbanion or radical intermediate |
| Reduction | LiAlH₄, then H₃O⁺ | Primary Alcohol | Double nucleophilic addition of hydride nsf.gov |
Fluorine Atom Reactivity and Electronic Effects
The single fluorine atom at the alpha-position exerts powerful electronic effects that significantly modify the reactivity of the entire molecule.
Inductive Effect: Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond, drawing electron density away from the alpha-carbon. This has several consequences:
It increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion. albany.edu
It enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org
It destabilizes any potential carbocation formation at the alpha-carbon, making SN1-type reactions at this position highly unfavorable.
Stability of the C-F Bond: The carbon-fluorine bond is exceptionally strong, making the fluorine atom a poor leaving group in nucleophilic substitution reactions. While compounds with electronically activated fluorine atoms (e.g., at a benzylic position) can undergo nucleophilic displacement, it is generally a difficult process. libretexts.org
Influence on Radical Stability: While fluorine's inductive effect destabilizes an adjacent radical, π-conjugation can offer a compensating stabilization. Monofluoromethyl radicals are, in fact, more stable than the non-fluorinated methyl radical. libretexts.org This has implications for reactions that may proceed through a radical intermediate, such as certain decarboxylation pathways.
Reactivity of the Naphthalene Moiety
The naphthalene ring system is aromatic and undergoes electrophilic aromatic substitution (EAS) as its characteristic reaction. However, it is generally more reactive than benzene (B151609). masterorganicchemistry.com
Electrophilic Aromatic Substitution (EAS): Naphthalene typically undergoes EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. nsf.gov Substitution occurs preferentially at the C1 (alpha) position over the C2 (beta) position because the intermediate for alpha-substitution is more stable, allowing for the preservation of a complete benzene ring in more resonance structures. masterorganicchemistry.comresearchgate.net
Oxidation: The naphthalene ring can be oxidized, for instance with acidic potassium permanganate, which can lead to the cleavage of one of the rings to form a substituted phthalic acid. nsf.gov
Mechanistic Studies of Alpha-Fluorinated Carboxylic Acids
The presence of a fluorine atom at the alpha-position introduces unique mechanistic pathways and influences the selectivity of reactions.
Role of Fluorine in Enhancing Reactivity and Selectivity
The alpha-fluorine atom is not merely a passive substituent; it actively participates in and directs chemical transformations.
Increased Acidity and Enolate Formation: The inductive effect of fluorine significantly increases the acidity of the alpha-proton (if one were present). nih.gov In the case of this compound, there are no alpha-protons on the carbon bearing the fluorine. However, in related systems, this increased acidity facilitates the formation of enolates under milder conditions, which are key nucleophilic intermediates in many carbon-carbon bond-forming reactions.
Stabilization of Intermediates: While destabilizing adjacent positive charge, the fluorine atom can stabilize anionic intermediates. This is crucial in reactions like decarboxylation, where a carbanionic intermediate may be formed. The stability of this intermediate will influence the reaction rate.
Stereoelectronic Effects: The C-F bond can exert stereoelectronic control in certain reactions. For example, in the formation of α-fluoro-α,β-unsaturated esters from 2-fluoro-2-silylacetates, the choice of Lewis acid catalyst can determine the stereochemical outcome (Z or E isomer), indicating a high degree of stereocontrol originating from the fluorine substituent.
Comparison of Monofluoro vs. Gem-Difluoro Substituents on Reactivity
The number of fluorine atoms at the alpha-position has a cumulative effect on the molecule's properties and reactivity. A comparison between α-monofluoro and α,α-difluoro (gem-difluoro) carboxylic acids reveals important trends.
Acidity: The acidity of the carboxylic acid proton increases with the number of fluorine atoms. The pKa of difluoroacetic acid (pKa ≈ 1.33) is significantly lower than that of fluoroacetic acid (pKa ≈ 2.59), making it a much stronger acid. nih.gov This is a direct consequence of the additive inductive electron withdrawal by two fluorine atoms, which provides greater stabilization for the carboxylate anion.
Electrophilicity of the Carbonyl Carbon: The electrophilicity of the carbonyl carbon is also enhanced with increased fluorination. This would suggest that gem-difluoroacetic acid derivatives are more reactive towards nucleophilic acyl substitution than their monofluoro counterparts, assuming other factors are equal.
Reactivity of the Alpha-Carbon: In SN2 reactions, gem-difluoroalkyl groups show reduced reactivity compared to monofluorinated ones. libretexts.org Each additional fluorine atom has a destabilizing effect on the partially positive carbon in the transition state of an SN2 reaction. libretexts.org
Decarboxylation: The stability of the resulting carbanion is a key factor in decarboxylation. A difluoromethyl anion (⁻CHF₂) is generally more stable than a monofluoromethyl anion (⁻CH₂F) due to the inductive stabilization from two fluorine atoms. This suggests that, mechanistically, gem-difluoroacetic acids might undergo decarboxylation more readily under conditions that favor carbanion formation. Conversely, studies on halodifluoroacetic acids show that their decarboxylation rates are significantly faster than that of trifluoroacetic acid, highlighting the complex interplay of electronic factors.
| Property/Reactivity | α-Monofluoroacetic Acid | α,α-Difluoroacetic Acid | Mechanistic Rationale |
|---|---|---|---|
| Acidity (pKa) | ~2.59 | ~1.33 | Additive inductive effect of two fluorine atoms provides greater stabilization of the carboxylate anion. nih.gov |
| Carbonyl Electrophilicity | Enhanced | More Enhanced | Increased electron withdrawal by two fluorine atoms makes the carbonyl carbon more electron-deficient. |
| SN2 Reactivity at α-C | Low | Very Low | Increased destabilization of the partially positive carbon in the transition state by the second fluorine atom. libretexts.org |
| Decarboxylation Rate | Context-dependent | Context-dependent | Depends on the mechanism; stability of the resulting carbanion (⁻CHF₂ > ⁻CH₂F) is a key factor. |
Potential for Nucleophilic Substitution Reactions at the Alpha-Carbon
Nucleophilic substitution at the alpha-carbon of this compound, which would involve the displacement of the fluoride (B91410) ion, is a challenging and generally unfavorable transformation under typical nucleophilic substitution conditions (SN1 or SN2). The viability of such a reaction is dictated by several key factors, primarily the strength of the carbon-fluorine bond and the stability of the resulting fluoride anion as a leaving group.
The carbon-fluorine (C-F) bond is the strongest single bond that carbon forms with a halogen, making it difficult to break. reddit.com This high bond dissociation energy presents a significant activation barrier for any substitution reaction. Furthermore, the effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. libretexts.org The fluoride ion (F⁻) is the conjugate base of a weak acid, hydrofluoric acid (HF, pKa ≈ 3.2), and is therefore a relatively strong base compared to other halide ions like chloride, bromide, and iodide. youtube.com Consequently, fluoride is considered a very poor leaving group in the context of both SN1 and SN2 reactions. libretexts.orgpreply.com
For an SN2 reaction to occur at the alpha-carbon of this compound, a nucleophile would need to perform a backside attack. This pathway is hindered by two main factors:
Poor Leaving Group: The fluoride ion is highly unstable after departure and strongly resists displacement. youtube.com
Steric Hindrance: The bulky naphthalen-2-yl group and the adjacent carboxylic acid group would sterically impede the approach of a nucleophile to the alpha-carbon.
An SN1-type mechanism is also unlikely. This pathway would require the spontaneous departure of the fluoride ion to form a secondary benzylic carbocation. While a carbocation at this position would be stabilized by the adjacent naphthalene ring through resonance, the extremely poor leaving group ability of fluoride makes its unimolecular dissociation highly improbable. Research on nucleophilic substitution reactions on analogous alpha-halo carbonyl compounds typically involves better leaving groups like bromide, and even then, the reactions can proceed through a mixture of SN1 and SN2 pathways, indicating a complex reactivity profile. nih.gov
Decarboxylative Reactions and Mechanisms
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide (CO₂), is a significant reaction pathway for carboxylic acids. While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the reactivity of this compound is influenced by the stabilizing effect of the naphthalene ring on potential intermediates. Mechanistic investigations into analogous compounds, such as phenylacetic acids, suggest that the reaction can proceed through different pathways depending on whether the acid is in its protonated or anionic (carboxylate) form.
For the neutral acid molecule, studies on similar aromatic acids indicate that decarboxylation may proceed through the formation of a zwitterionic intermediate, where the aromatic ring is protonated. However, a more relevant pathway for this compound, particularly under thermal conditions, likely involves the formation of a carbanionic intermediate upon loss of CO₂. The presence of the electron-withdrawing fluorine atom would destabilize an adjacent carbanion, but the naphthalene ring would provide significant resonance stabilization.
In recent years, modern synthetic methods have enabled novel decarboxylative functionalization reactions of α-fluorocarboxylic acids that were previously challenging. One prominent strategy is the use of photoredox catalysis for decarboxylative cross-coupling. In this approach, the α-fluorocarboxylic acid undergoes a single-electron transfer (SET) oxidation, facilitated by a photocatalyst under light irradiation, to generate a carboxyl radical. This radical rapidly extrudes CO₂ to form an α-fluoroalkyl radical. This highly reactive radical can then be intercepted by a suitable coupling partner, such as an organohalide, in the presence of a nickel catalyst to form a new carbon-carbon bond. This method transforms the carboxylic acid group into a versatile functional handle for creating more complex fluorinated molecules.
The table below summarizes key aspects of different decarboxylative approaches relevant to α-fluoro-α-aryl-acetic acids.
| Reaction Type | Key Reagents/Conditions | Proposed Mechanism | Intermediate | Outcome |
| Thermal Decarboxylation | High Temperature | Heterolytic cleavage of the C-C bond | α-Fluoro-α-naphthyl carbanion (stabilized by resonance) | Formation of 2-(fluoromethyl)naphthalene |
| Photoredox Decarboxylative Coupling | Photocatalyst (e.g., Iridium-based), Ni-catalyst, Light (e.g., blue LEDs), Organohalide | Single-Electron Transfer (SET) followed by radical formation | α-Fluoro-α-naphthyl radical | Cross-coupling to form new C-C bonds |
These advanced catalytic systems provide a powerful alternative to classical thermal decarboxylation, allowing the reaction to proceed under milder conditions and enabling a broader range of subsequent functionalizations.
Applications in Advanced Organic Synthesis and Molecular Engineering
Building Block for Complex Fluorinated Organic Molecules
2-Fluoro-2-(naphthalen-2-yl)acetic acid serves as a key building block for the synthesis of more intricate fluorinated organic molecules. The presence of the α-fluoro-acid moiety is of particular interest in drug design. The fluorine atom can modulate the acidity of the carboxylic proton and influence the conformation of the molecule with minimal steric hindrance. sigmaaldrich.com Synthetic chemists utilize such building blocks in "early stage" fluorination strategies, where the fluorine-containing fragment is incorporated early in a synthetic sequence. nih.govresearchgate.net This approach allows for the construction of complex molecular architectures using the full range of established organic reactions, leveraging the unique properties conferred by the fluorine atom from the outset. nih.govresearchgate.net The naphthalene (B1677914) group provides a large, aromatic scaffold that can be further functionalized, while the carboxylic acid offers a handle for amide bond formation, esterification, or reduction to an alcohol, opening pathways to a wide variety of derivatives.
Precursor in the Synthesis of Structurally Diverse Compounds
The utility of this compound extends to its role as a precursor for a wide array of structurally diverse compounds. Its inherent functionality allows it to participate in numerous chemical transformations. For instance, the carboxylic acid group can be converted into an acid chloride, amide, ester, or ketone, each serving as an intermediate for further synthetic elaboration. The aromatic naphthalene ring is susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups onto the core structure. This modularity enables the rapid generation of libraries of novel compounds for screening in drug discovery and materials science applications.
Role in the Development of Fluorinated Analogs of Bioactive Molecules
The introduction of fluorine is a widely adopted strategy for enhancing the therapeutic profile of bioactive molecules. tcichemicals.com Compounds like this compound are instrumental in this regard, providing a ready-made fragment for creating fluorinated analogs of existing drugs or natural products. The non-fluorinated analog, 2-(Naphthalen-2-yl)acetic acid, is a known plant growth regulator belonging to the auxin family. medchemexpress.commdpi.com By using the fluorinated version, chemists can systematically study the effects of fluorine substitution on biological activity, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.
A primary application of this compound is in the synthesis of fluorinated arylacetates. Standard esterification procedures, such as Fischer esterification with various alcohols under acidic catalysis, can be employed to convert the carboxylic acid into a range of ester derivatives. These resulting 2-fluoro-2-(naphthalen-2-yl)acetates are themselves valuable compounds, often investigated for their own biological activities or used as intermediates in further reactions. The synthesis of related 2-fluoro-2-arylacetic acids and their derivatives is a field of active research, utilizing fluorinated building blocks like diethyl 2-fluoromalonate in multi-step sequences involving substitution and decarboxylation. nih.govresearchgate.net
Table 1: Potential Ester Derivatives from this compound
| Reactant Alcohol | Resulting Ester Product |
| Methanol | Methyl 2-fluoro-2-(naphthalen-2-yl)acetate |
| Ethanol (B145695) | Ethyl 2-fluoro-2-(naphthalen-2-yl)acetate |
| Propanol | Propyl 2-fluoro-2-(naphthalen-2-yl)acetate |
| Isopropanol (B130326) | Isopropyl 2-fluoro-2-(naphthalen-2-yl)acetate |
The rigid, planar structure of the naphthalene moiety makes this compound an attractive precursor for the construction of more complex, fused-ring systems. While specific examples involving this exact molecule are specialized, the general strategy involves intramolecular cyclization reactions. For example, Friedel-Crafts acylation, where the carboxylic acid is converted to an acid chloride and then reacts with the appended aromatic ring, is a common method for forming new rings. The development of efficient protocols for constructing fused-ring systems, which are privileged structures in many biologically active compounds, is a significant goal in organic synthesis. organic-chemistry.org
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Fluoro-2-(naphthalen-2-yl)acetic acid, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methine proton, and the carboxylic acid proton.
Aromatic Region: The seven protons on the naphthalene (B1677914) ring are expected to appear in the downfield region, typically between 7.4 and 8.0 ppm. Due to their differing electronic environments and spin-spin coupling with neighboring protons, these signals would present as a complex pattern of multiplets.
Methine Proton: The single proton on the carbon adjacent to the fluorine atom (the α-carbon) is significantly influenced by the electronegative fluorine. This results in a deshielded signal, anticipated to be a doublet due to coupling with the fluorine nucleus (JHF). The typical geminal coupling constant (²JHF) for such a configuration is in the range of 45-55 Hz. wikipedia.orgacs.org
Carboxylic Acid Proton: The acidic proton of the carboxyl group typically appears as a broad singlet at a very downfield chemical shift, often greater than 10 ppm. Its position and broadness can be influenced by factors such as solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| COOH | > 10.0 | Broad Singlet (br s) | N/A |
| Ar-H (Naphthalene) | 7.4 - 8.0 | Multiplet (m) | N/A |
| CHF | ~5.5 - 6.5 | Doublet (d) | ²JHF ≈ 45-55 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides a count of the unique carbon environments and reveals the influence of the fluorine substituent through carbon-fluorine coupling.
Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is expected to resonate at the most downfield position, typically in the range of 170-175 ppm.
Aromatic Carbons: The ten carbons of the naphthalene ring will produce a series of signals in the aromatic region, generally between 125 and 135 ppm. The carbon atom directly attached to the fluoroacetic acid moiety will show a distinct chemical shift and will be split into a doublet due to two-bond coupling with the fluorine (²JCF). cdnsciencepub.com
Methine Carbon: The most notable signal is that of the α-carbon (CHF), which is directly bonded to the fluorine atom. This carbon's signal will be split into a large doublet due to a strong one-bond coupling constant (¹JCF), which typically ranges from 170 to 280 Hz. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C OOH | 170 - 175 | Singlet or small doublet (³JCF) | N/A |
| C -Ar (ipso) | ~130 - 140 | Doublet (d) | ²JCF ≈ 20-30 |
| Ar-C (Naphthalene) | 125 - 135 | Singlets and Doublets | ³JCF and ⁴JCF may be observed |
| C HF | 88 - 95 | Doublet (d) | ¹JCF ≈ 170-280 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine environment in the molecule. wikipedia.org This signal's multiplicity provides direct evidence of its neighboring proton. The signal is anticipated to be a doublet, resulting from the two-bond coupling (²JHF) to the methine proton. wikipedia.org The chemical shift of this signal is highly indicative of the electronic environment around the fluorine atom.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CF | -170 to -190 | Doublet (d) | ²JHF ≈ 45-55 |
Advanced NMR Techniques for Stereochemical Assignments
While 1D NMR spectra are powerful for basic structural assignment, 2D NMR techniques would be required for complete and unambiguous assignment of all signals.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the protons on the naphthalene ring, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the methine proton signal to the methine carbon signal and each aromatic proton to its corresponding aromatic carbon.
The α-carbon of this molecule is a chiral center. While standard NMR techniques would not distinguish between enantiomers, the use of chiral resolving agents or chiral solvating agents in the NMR sample could induce separate signals for the R and S enantiomers, allowing for the determination of enantiomeric excess.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Analysis and Band Assignments
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the carboxylic acid, the naphthalene ring, and the carbon-fluorine bond.
O-H Stretch: A very prominent and broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org
C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretch from the methine group is expected just below 3000 cm⁻¹. libretexts.org
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is predicted to appear in the 1700-1725 cm⁻¹ range. libretexts.orgmsu.edu
C=C Stretch: Aromatic C=C bond stretching vibrations within the naphthalene ring give rise to several moderate to sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org
C-F Stretch: A strong absorption band resulting from the C-F stretching vibration is expected in the 1000-1400 cm⁻¹ range. This is often one of the most intense peaks in the fingerprint region for fluorinated compounds. uhcl.edu
Table 4: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic (CHF) | 2850 - 3000 | Medium-Weak |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |
| C-F Stretch | Fluoroalkane | 1000 - 1400 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This method provides valuable information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound. thermofisher.com For this compound, with a molecular formula of C₁₂H₉FO₂, the calculated monoisotopic mass is 204.0587 g/mol . nih.gov HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
In a typical HRMS analysis, the compound is ionized, often using techniques like electrospray ionization (ESI), and the resulting ions are guided into a mass analyzer. The analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, separates the ions based on their mass-to-charge ratio with high precision. nih.gov The high resolution allows for the separation of ions with very small mass differences, which is crucial for unambiguous molecular formula determination. thermofisher.com
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Chemical Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₀FO₂⁺ | 205.0665 |
| [M-H]⁻ | C₁₂H₈FO₂⁻ | 203.0508 |
| [M+Na]⁺ | C₁₂H₉FO₂Na⁺ | 227.0481 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.
Electronic Absorption Spectrum Analysis
The naphthalene moiety in this compound is the primary chromophore responsible for its UV absorption. The electronic absorption spectrum is expected to show characteristic bands similar to those of other naphthalene derivatives. researchgate.net These bands arise from π → π* transitions within the aromatic system.
For the related compound, 2-naphthylacetic acid, the UV-Vis spectrum exhibits strong absorption peaks. pnu.edu.ua It is anticipated that this compound would display a similar spectrum, with absorption maxima likely in the range of 220-230 nm and a series of finer structured bands between 260-330 nm, which are characteristic of the naphthalene ring system. researchgate.net The substitution of a fluorine atom and a carboxylic acid group on the alpha-carbon may cause slight shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in their intensities compared to unsubstituted naphthalene.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Wavelength Range (nm) | Associated Transition |
|---|---|
| ~220-230 | π → π* |
| ~260-330 | π → π* (with vibrational fine structure) |
Other Spectroscopic Methods for Elucidation
Additional spectroscopic techniques can provide further insights into the structure and properties of this compound.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. The naphthalene ring is known to be fluorescent. researchgate.net Therefore, this compound is expected to be fluorescent upon excitation at its absorption wavelengths.
The fluorescence spectrum would likely show an emission maximum at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The shape and intensity of the fluorescence spectrum can be influenced by the solvent and the presence of the fluoro and carboxylic acid groups. These substituents can affect the electronic distribution in the naphthalene ring and influence the rates of radiative and non-radiative decay processes.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a compound. It is complementary to infrared (IR) spectroscopy. A Raman spectrum of this compound would exhibit a series of bands corresponding to the various vibrational modes of the molecule.
Specific Raman shifts would be expected for the C-F bond stretching, the C=O stretching of the carboxylic acid, and the various C-C and C-H vibrations of the naphthalene ring. For instance, studies on the related 1-naphthylacetic acid have provided detailed assignments of its vibrational modes using Raman spectroscopy. nih.govresearchgate.net Similar vibrational modes would be present in this compound, with the addition of a characteristic C-F stretching vibration.
Table 3: Expected Characteristic Raman Shifts for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| C-F Stretch | 1000 - 1400 |
| C=O Stretch (Carboxylic Acid) | 1640 - 1680 |
| Naphthalene Ring C=C Stretch | 1300 - 1650 |
| Naphthalene Ring C-H Stretch | 3000 - 3100 |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational preferences of 2-Fluoro-2-(naphthalen-2-yl)acetic acid. These computational techniques offer insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.
Density Functional Theory (DFT) Studies for Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for the geometry optimization of molecules of this size. By approximating the electron density, DFT methods can efficiently locate the minimum energy structure of this compound. mdpi.comnih.gov For similar molecules, such as naphthalene (B1677914) acetic acid, the B3LYP functional combined with a 6-311++G(d,p) basis set has been shown to provide optimized geometric parameters that are in good agreement with experimental data. researchgate.netnih.gov It is anticipated that the application of similar levels of theory to this compound would yield a similarly accurate prediction of its molecular structure. The introduction of the fluorine atom at the alpha-carbon is expected to influence the local geometry around the carboxylic acid group, potentially altering bond lengths and angles compared to its non-fluorinated analog.
Ab Initio Calculations for Electronic Structure
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, provide a rigorous approach to understanding the electronic structure of this compound. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, while computationally more demanding than DFT, can offer a more detailed description of electron correlation effects. These calculations are crucial for determining properties such as molecular orbital energies (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity and electronic transitions. For related naphthalene derivatives, ab initio calculations have been successfully employed to elucidate their electronic characteristics.
Prediction and Analysis of Spectroscopic Parameters
Computational chemistry serves as a powerful tool for predicting and interpreting spectroscopic data, which is essential for the characterization of this compound.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable aid in structure elucidation. For fluorinated organic molecules, 19F NMR spectroscopy is a particularly informative technique. nih.gov Computational models, often employing DFT, can calculate the magnetic shielding tensors of the nuclei, which are then converted into chemical shifts. By comparing the calculated and experimental spectra, the structural assignment of this compound can be confirmed. The chemical shift of the fluorine atom would be highly sensitive to its local electronic environment, making it a key parameter for computational prediction.
Vibrational Frequency Calculations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational calculations, typically using DFT methods, can predict the vibrational frequencies and intensities of this compound. nih.govresearchgate.net For the related compound, 2-naphthoic acid, DFT calculations using the B3LYP method with the 6-311+G** basis set have been shown to accurately reproduce the experimental vibrational spectra. nih.gov Similar calculations for this compound would allow for the assignment of its characteristic vibrational bands, including the C-F stretching frequency, which would be a distinctive feature of its spectrum.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactivity with other molecules. By mapping the potential energy surface, computational methods can identify transition states and intermediates, providing a detailed picture of the reaction pathway. For instance, understanding the fluorination step in its synthesis or its metabolic pathways could be achieved through such computational investigations. These studies provide valuable insights into the thermodynamics and kinetics of the reactions involving this compound.
Transition State Analysis
Transition state analysis is a critical computational tool for investigating the kinetics and mechanisms of chemical reactions. It involves locating the transition state, which is the highest energy point along the reaction coordinate, and characterizing its geometry and energetic properties. While specific transition state analyses for reactions involving this compound are not extensively documented in the literature, the principles of such analyses can be applied to understand its potential reactivity.
For instance, in a hypothetical dehydrofluorination reaction, computational methods like Density Functional Theory (DFT) would be employed to model the reaction pathway. The transition state would likely involve the partial breaking of the C-F and C-H bonds and the partial formation of a C=C double bond and a hydrogen fluoride (B91410) molecule. The energy of this transition state, relative to the reactants, would determine the activation energy and, consequently, the reaction rate.
Table 1: Hypothetical Transition State Parameters for the Dehydrofluorination of this compound
| Parameter | Value |
| Activation Energy (kcal/mol) | 30-40 |
| C-F Bond Length (Å) | 1.8-2.0 |
| C-H Bond Length (Å) | 1.5-1.7 |
| Imaginary Frequency (cm⁻¹) | -1200 to -1500 |
Note: The data in this table is hypothetical and serves to illustrate the typical parameters obtained from a transition state analysis. Actual values would require specific quantum chemical calculations.
Potential Energy Surface Mapping
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. Mapping the PES allows for the identification of stable isomers (local minima), transition states (saddle points), and the pathways connecting them. For a molecule like this compound, with several rotatable bonds, the PES can be complex.
Computational methods can be used to scan the PES by systematically changing key dihedral angles, such as those around the C-C bond connecting the naphthalene ring to the chiral center and the C-C bond of the carboxylic acid group. This mapping would reveal the most stable conformations of the molecule and the energy barriers to rotation between them. Understanding the conformational landscape is crucial as it can influence the molecule's biological activity and physical properties. For example, the relative orientation of the bulky naphthalene group and the carboxylic acid moiety could affect how the molecule interacts with a biological target.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the electron density surface of the molecule, with different colors representing different electrostatic potential values.
For this compound, the MEP map would reveal distinct regions of positive and negative potential.
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen atoms of the carboxylic acid group and the fluorine atom. The π-electron cloud of the naphthalene ring would also exhibit a negative potential.
Positive Potential (Blue): Regions of low electron density, indicating sites susceptible to nucleophilic attack. The most positive potential would be located on the acidic hydrogen atom of the carboxyl group.
This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological receptors or other molecules. scispace.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. dergipark.org.tr It allows for the investigation of charge transfer and hyperconjugative interactions, which contribute to molecular stability. ekb.egrsc.org
In the case of this compound, NBO analysis would provide insights into several key interactions:
Bonding Analysis: NBO analysis would quantify the hybridization of the atomic orbitals involved in each bond, providing a detailed picture of the C-F, C-O, and C-C bonds.
Charge Distribution: The analysis would provide a more detailed and localized picture of the atomic charges compared to simpler methods, helping to rationalize the molecule's polarity and reactivity.
Table 2: Illustrative NBO Analysis Data for Key Interactions in a Fluorinated Carboxylic Acid
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (O) | σ* (C-C) | 1.5 - 3.0 |
| LP (F) | σ* (C-C) | 0.5 - 1.5 |
| σ (C-H) | σ* (C-F) | 0.2 - 0.8 |
Note: This table presents typical stabilization energies (E(2)) for hyperconjugative interactions in a molecule containing a C-F bond and a carboxylic acid group. The values are illustrative and would need to be calculated specifically for this compound.
Research on Structural Analogs and Derivatives of 2 Fluoro 2 Naphthalen 2 Yl Acetic Acid
Studies on Related Fluoro(naphthalen-x-yl)acetic Acids (e.g., Naphthalen-1-yl Isomers)
The constitutional isomerism of the naphthalene (B1677914) ring offers a direct avenue for structural modification. The position of the fluoroacetic acid group on the ring system significantly impacts the molecule's spatial arrangement and electronic properties. The most direct analog of 2-fluoro-2-(naphthalen-2-yl)acetic acid is its naphthalen-1-yl isomer, 2-fluoro-2-(naphthalen-1-yl)acetic acid. chemscene.com
Comparative studies of these positional isomers are crucial for understanding how the attachment point on the naphthalene scaffold affects the molecule's interaction with biological targets. The steric and electronic differences between the 1- and 2-positions of the naphthalene ring can lead to different pharmacological profiles. While both isomers share the same molecular formula and weight, their three-dimensional shapes and the orientation of the fluoroacetic acid side chain are distinct. chemscene.comnih.govchemscene.com
| Property | This compound | 2-Fluoro-2-(naphthalen-1-yl)acetic acid |
| CAS Number | 172800-35-0 chemscene.com | 24102-64-5 chemscene.com |
| Molecular Formula | C₁₂H₉FO₂ chemscene.com | C₁₂H₉FO₂ chemscene.com |
| Molecular Weight | 204.20 g/mol chemscene.com | 204.20 g/mol chemscene.com |
| IUPAC Name | 2-fluoro-2-naphthalen-2-ylacetic acid nih.gov | 2-fluoro-2-(naphthalen-1-yl)acetic acid |
Investigations into 2,2-Difluoro-2-(naphthalen-2-yl)acetic Acid Analogs
Increasing the degree of fluorination at the alpha-carbon by introducing a second fluorine atom leads to gem-difluoro analogs, such as 2,2-difluoro-2-(naphthalen-2-yl)acetic acid. This modification significantly alters the acidity of the alpha-proton (which is absent in the difluoro analog) and the electronic nature of the carbon atom. The synthesis of such compounds can be achieved through various fluorination strategies. For instance, methods involving the selective mono- and difluorination of 1,3-dicarbonyl compounds using reagents like Selectfluor are well-established and can be adapted for these targets. organic-chemistry.org A silver-catalyzed decarboxylative fluorination of malonic acid derivatives also provides a route to gem-difluoroalkanes or α-fluorocarboxylic acids, demonstrating the tunability of fluorination reactions. organic-chemistry.org
Examination of Other Alpha-Fluorinated Arylacetic Acids
The this compound scaffold belongs to the broader class of α-fluorinated arylacetic acids, which are of significant interest in pharmaceutical research. The introduction of a fluorine atom at the α-position of an arylacetic acid can profoundly influence its biological activity. nih.gov
Research in this area encompasses a wide range of aryl groups and synthetic methodologies. Key synthetic approaches include:
Electrophilic Fluorination : This common strategy often involves the reaction of an enolate or a ketene (B1206846) silyl (B83357) acetal (B89532) with an electrophilic fluorine source, such as Selectfluor or acetyl hypofluorite. organic-chemistry.orgnih.gov This method has been successfully used to synthesize compounds like α-Fluoroibuprofen. nih.gov
Use of Fluorinated Building Blocks : An alternative approach utilizes small, fluorinated molecules as starting materials. For example, diethyl 2-fluoromalonate serves as an effective building block for synthesizing various 2-fluoro-2-arylacetic acid derivatives through nucleophilic aromatic substitution followed by decarboxylation. nih.gov
| Example Compound | Aryl Group | Synthetic Precursor/Method |
| 2-Fluoro-2-(4-nitrophenyl)acetic acid | 4-Nitrophenyl | Diethyl 2-fluoromalonate nih.gov |
| 2-Fluoro-2-(2-nitrophenyl)acetic acid | 2-Nitrophenyl | Diethyl 2-fluoromalonate nih.gov |
| α-Fluoroibuprofen | 4-isobutylphenyl | Electrophilic fluorination of the corresponding ketene acetal nih.gov |
Derivatives with Modified Carboxylic Acid Functionalities (e.g., Esters)
The carboxylic acid group is a versatile functional handle that can be readily converted into other functional groups, such as esters, amides, and acyl halides, to modulate the compound's properties. utexas.edu Esterification, in particular, is a common derivatization strategy that can improve a compound's lipophilicity and cell membrane permeability, effectively converting the acidic parent drug into a prodrug.
For this compound, ester derivatives have been documented. A notable example is methyl 2-fluoro-2-naphthalen-2-ylacetate, which represents a simple modification of the parent carboxylic acid. google.com The synthesis of such esters can be achieved through standard esterification procedures or via direct synthesis routes that yield the ester as the final product. nih.gov
| Compound | Structure | Functional Group |
| This compound | C₁₀H₇-CHF-COOH | Carboxylic Acid |
| Methyl 2-fluoro-2-naphthalen-2-ylacetate | C₁₀H₇-CHF-COOCH₃ | Methyl Ester google.com |
Design and Synthesis of Complex Derivatives Incorporating the Scaffold
The this compound framework can serve as a valuable building block or scaffold in the design of more complex molecules. In medicinal chemistry, there is a focus on designing compounds with improved drug-like properties, which can involve modifying or replacing core scaffolds to enhance potency, aqueous solubility, or metabolic stability. nih.gov
The fluoronaphthylacetic acid moiety can be incorporated into larger molecular architectures to impart specific properties. For instance, the naphthalene ring may engage in π-stacking interactions within a biological target, while the α-fluoroacetic acid portion could form hydrogen bonds or other electrostatic interactions. The principles of using fluorinated building blocks to create complex molecules are also seen in synthetic biology, where fluoroacetate (B1212596) can be incorporated into natural product scaffolds to generate novel fluorinated polyketides. nih.gov This highlights the versatility of the fluorinated acetic acid motif in generating structural diversity for various applications.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of α-fluoro-α-aryl acetic acids often involves multi-step sequences that can be inefficient and generate significant waste. Future research will undoubtedly focus on developing more direct, efficient, and environmentally benign methodologies.
Current and emerging strategies that could be applied and optimized for the synthesis of 2-Fluoro-2-(naphthalen-2-yl)acetic acid are rooted in the principles of green chemistry. sruc.ac.ukmdpi.com These approaches aim to reduce the use of hazardous solvents and costly reagents while improving reaction yields and atom economy. sruc.ac.ukresearchgate.net Key areas of development include:
Direct C-H Fluorination: A significant leap forward would be the direct catalytic α-C–H fluorination of the parent compound, 2-(naphthalen-2-yl)acetic acid. research-in-germany.org Recent advances have shown that boron-catalyzed systems can achieve this transformation for various aryl acetic acids, offering a single-step route with high yields. rsc.org The development of catalysts, potentially involving palladium, that can selectively activate the α-C-H bond in the presence of the naphthalene (B1677914) ring is a primary challenge. research-in-germany.org
Catalytic Systems: The design of novel, recyclable, and environmentally friendly catalysts is paramount. sruc.ac.uk This includes exploring earth-abundant metal catalysts or even metal-free organocatalytic systems to replace traditional stoichiometric fluorinating agents.
Sustainable Methodologies: The adoption of green chemistry techniques such as microwave-assisted synthesis or reactions in supercritical fluids like scCO₂ could significantly shorten reaction times, reduce energy consumption, and eliminate the need for conventional volatile organic solvents. researchgate.netmdpi.com For instance, a divergent strategy for the fluorination of phenylacetic acid derivatives has been demonstrated using Selectfluor, where the reaction outcome can be tuned by the choice of aqueous or non-aqueous conditions. organic-chemistry.org
| Synthetic Strategy | Description | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Direct C-H Fluorination | Catalytic replacement of the α-hydrogen with fluorine on 2-(naphthalen-2-yl)acetic acid. research-in-germany.orgrsc.org | Atom-economical, single-step process. | Achieving high regioselectivity and catalyst efficiency. |
| From Malonic Acid Derivatives | Utilizing a fluorinated malonic ester building block followed by arylation and decarboxylation. organic-chemistry.org | Versatile and modular approach. | Multiple steps, potential for lower overall yield. |
| Nucleophilic Fluorination | Displacement of a leaving group (e.g., hydroxyl, halogen) at the α-position of a suitable precursor. nih.gov | Utilizes readily available fluoride (B91410) sources. | Precursor synthesis required; potential for side reactions. |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate fluorination reactions. mdpi.com | Rapid reaction times, improved yields. | Specialized equipment needed, scalability can be an issue. |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The presence of the α-fluorine atom significantly alters the electronic properties of the carboxylic acid, opening avenues for novel chemical transformations. Future research should investigate reactivity patterns that are unique to this class of compounds. One promising area is the exploration of decarboxylative reactions, where the carboxylic acid group is removed or replaced. For example, silver-catalyzed decarboxylative fluorination can convert malonic acid derivatives into gem-difluoroalkanes, suggesting that under specific catalytic conditions, this compound could be a precursor to 2-(difluoromethyl)naphthalene. organic-chemistry.orgresearchgate.net
Furthermore, the compound itself or its derivatives could serve as novel ligands in transition metal catalysis. The unique steric and electronic environment created by the fluorinated stereocenter could impart unique selectivity in catalytic processes. Investigations into its coordination chemistry and application in asymmetric catalysis are warranted.
Advanced Chiral Resolution and Asymmetric Synthesis Methods
As this compound is a chiral molecule, the development of methods to access its individual enantiomers in high purity is critical for potential applications, particularly in pharmacology.
Advanced Chiral Resolution: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for enantioseparation. Research on the direct precursor, 2-(2-naphthyl)-2-fluoroacetonitrile, has demonstrated successful baseline separation of its enantiomers using polysaccharide-based columns like Chiralcel OD, Chiralpak AD, and Chiralpak AS. nih.gov Preparative separation was achieved on Chiralcel OJ, allowing for studies on the configurational stability of the molecule. nih.gov Similar screening and optimization for the carboxylic acid would be a logical next step.
Enzymatic Kinetic Resolution: Biocatalysis offers a green and highly selective alternative for obtaining enantiopure compounds. mdpi.com The use of lipases, such as those from Pseudomonas fluorescens or Candida antarctica, to selectively hydrolyze an ester derivative of the racemic acid (or esterify the racemic acid) is a well-established and powerful strategy. mdpi.comresearchgate.netmdpi.com This approach often yields both the desired product and the unreacted starting material with very high enantiomeric excess. mdpi.com
Asymmetric Synthesis: The most efficient approach to enantiopure compounds is through direct asymmetric synthesis. Future work could focus on developing catalytic enantioselective methods, such as the fluorination of a prochiral precursor. nih.gov For instance, the enantioselective monofluorination of α-keto-esters mediated by chiral palladium complexes has been reported and could be adapted for precursors to this compound. nih.gov
| Chiral Stationary Phase | Mobile Phase | Result |
|---|---|---|
| Chiralcel OD | Hexanes/Ethanol (B145695) | Broadly useful for baseline separation. |
| Chiralpak AD | Hexanes/Ethanol | Good resolution observed. |
| Chiralpak AS | Hexanes/Ethanol | Good resolution observed. |
| Chiralcel OJ | 90:10 Hexanes/Ethanol | Excellent separation, suitable for preparative isolation. |
Application in New Material Science Research
Fluorinated organic materials are at the forefront of research in electronics and optoelectronics. rsc.org The introduction of fluorine atoms can lower both the HOMO and LUMO energy levels of conjugated systems, which facilitates electron injection and enhances the material's resistance to oxidative degradation. rsc.org
While this compound is not a conjugated polymer itself, its fluorinated naphthalene core makes it a highly attractive building block for more complex functional materials. Research into core-fluorinated naphthalene diimides (NDIs) has shown their potential as n-type organic field-effect transistors (OFETs) and as electron transport materials in perovskite solar cells. epa.govresearchgate.netbohrium.comsemanticscholar.org Future research could explore the incorporation of the this compound moiety into larger systems to leverage these benefits. Moreover, the presence of fluorine can influence the solid-state packing of molecules through C-H···F interactions, potentially promoting the π-stacking arrangements that are crucial for efficient charge carrier mobility. rsc.org
Deeper Theoretical Insights into Fluorine's Influence on Reactivity
A fundamental understanding of how the α-fluorine atom influences the properties of this compound is crucial for its rational design and application. Advanced computational chemistry methods, such as Density Functional Theory (DFT), provide powerful tools for this purpose. researchgate.netnih.gov
Future theoretical studies should focus on:
Stereoelectronic Effects: The "gauche effect" is a well-known stereoelectronic phenomenon where the presence of an electronegative atom like fluorine favors a gauche conformation over an anti-conformation. nih.govd-nb.info This is due to a stabilizing hyperconjugative interaction between a C-H bonding orbital (σ) and an adjacent C-F anti-bonding orbital (σ*). nih.govwikipedia.org Theoretical analysis can elucidate how these effects dictate the preferred conformation of this compound and its transition states, thereby influencing its reactivity and the stereochemical outcome of its reactions. researchgate.net
Reactivity Descriptors: DFT calculations can determine global reactivity descriptors such as the HOMO-LUMO energy gap, chemical hardness, and electrophilicity. nih.govmdpi.com These calculations can predict the kinetic stability and reactivity of the molecule.
Molecular Electrostatic Potential (MEP): MEP mapping can identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and predicting sites for nucleophilic or electrophilic attack. mdpi.com
The α-Effect: Computational studies have begun to unravel the so-called α-effect in α-fluorinated carbanions, where these species can exhibit unexpectedly high nucleophilicity. rsc.org A deeper theoretical understanding of this effect for intermediates derived from the target acid could guide the development of new synthetic methodologies.
By combining these theoretical approaches with experimental validation, a comprehensive picture of the structure-property relationships in this compound can be developed, paving the way for its strategic use in various scientific fields.
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-2-(naphthalen-2-yl)acetic acid in laboratory settings?
The synthesis of this compound can be achieved through fluoromalonate decarboxylation or radical-mediated acylarylation:
- Fluoromalonate route : Diethyl 2-fluoromalonate undergoes sequential decarboxylation to generate the fluoroacetic acid backbone. Nitro-group reduction (e.g., using sodium dithionite) may be required for functionalized derivatives .
- K₂S₂O₈-mediated acylarylation : Reaction of 2-(naphthalen-2-yl)-2-oxoacetic acid with aryl precursors under silver catalysis yields fluorinated analogs. This method achieves moderate yields (53–63%) and is scalable for structural diversification .
Q. What safety protocols are critical when handling this compound?
While direct toxicity data for this compound is limited, analogous arylacetic acids require:
Q. How can purity and structural integrity be validated post-synthesis?
- HPLC/GC-MS : Quantify impurities using reverse-phase chromatography with UV detection.
- NMR spectroscopy : Confirm fluorine and naphthyl proton environments via ¹⁹F and ¹H NMR.
- Elemental analysis : Verify C, H, F, and O composition within ±0.3% theoretical values.
Advanced Research Questions
Q. How can X-ray crystallography optimize structural elucidation of this compound?
- Data collection : Use high-resolution (≤0.8 Å) single-crystal X-ray diffraction.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for fluorine disorder modeling .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond lengths/angles and validate stereochemistry .
Table 1 : Example crystallographic parameters (hypothetical data based on analogous structures):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 10.21, 7.89, 15.43 |
| β (°) | 102.5 |
| R-factor | 0.032 |
| CCDC deposition | 1965912 (analog) |
Q. What mechanistic insights exist for fluorination and decarboxylation reactions involving this compound?
- Decarboxylation : The stability of the benzylic carbanion intermediate drives CO₂ elimination. Isotopic labeling (¹³C) can track carboxylate migration .
- Fluorine effects : The electron-withdrawing fluoro group enhances acidity (pKa ~2.5), facilitating nucleophilic substitutions. Computational DFT studies predict transition states for fluoromalonate reactivity .
Q. How is this compound utilized in heterocyclic synthesis?
- Imidazolinone derivatives : React with substituted anilines under reflux in acetic acid/sodium acetate to form heterocycles (70–89% yield). The naphthyl group stabilizes π-stacking in crystal lattices .
- Biological probes : Couple with fluorescent tags via the carboxylic acid moiety for enzyme inhibition assays.
Q. Key Methodological Considerations
- Contradictions : While fluoromalonate routes prioritize scalability, radical-mediated methods offer regioselectivity. Researchers must balance yield vs. functional group tolerance.
- Data gaps : Environmental toxicity (e.g., aquatic bioaccumulation) remains unstudied; extrapolate from similar fluorinated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
